molecular formula C21H29ClF3N3O B4367868 N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

Cat. No.: B4367868
M. Wt: 431.9 g/mol
InChI Key: KSTOIKQPUQJEIZ-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound that features a unique combination of adamantyl, pyrazolyl, and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl intermediates. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the pyrazolyl group can be synthesized via a condensation reaction involving hydrazine and a suitable diketone. The final step involves the coupling of these intermediates with a propanamide derivative under controlled conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce hydroxyl or carbonyl functionalities.

    Reduction: The pyrazolyl ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The chloro group on the pyrazolyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H~2~) atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN~3~) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of adamantanone or adamantanol derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of azido or thiol-substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of N1-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazolyl ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
  • **N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

Uniqueness

N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to the presence of the chloro group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. The combination of the adamantyl and pyrazolyl groups also imparts unique physicochemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClF3N3O/c1-3-16(20-9-13-6-14(10-20)8-15(7-13)11-20)26-17(29)4-5-28-12(2)18(22)19(27-28)21(23,24)25/h13-16H,3-11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTOIKQPUQJEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCN4C(=C(C(=N4)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 2
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 3
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 4
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[1-(1-ADAMANTYL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

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